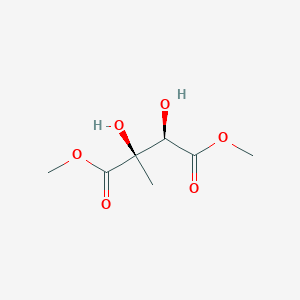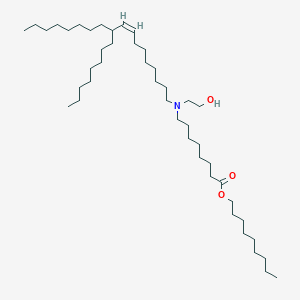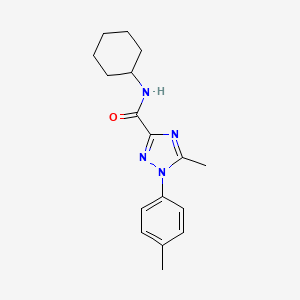
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, aziridines, and pyrimidines, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid involves several steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and an amidine.
Introduction of the aziridine group: The aziridine group can be introduced via a cyclization reaction involving an appropriate precursor, such as an epoxide or a halohydrin.
Attachment of the pivalamido group: The pivalamido group can be introduced through an amide coupling reaction using pivaloyl chloride and an appropriate amine.
Formation of the benzamido group: The benzamido group can be synthesized through an amide coupling reaction between a benzoyl chloride derivative and an appropriate amine.
Attachment of the pentanedioic acid moiety: The pentanedioic acid moiety can be introduced through an esterification reaction involving a diacid and an appropriate alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine and benzamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, including antimicrobial and anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)butanedioic acid: Similar structure but with a butanedioic acid moiety instead of a pentanedioic acid moiety.
2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)hexanedioic acid: Similar structure but with a hexanedioic acid moiety instead of a pentanedioic acid moiety.
Uniqueness
The uniqueness of 2-(4-(Methyl((1-(4-methyl-6-oxo-2-pivalamido-1,6-dihydropyrimidin-5-yl)aziridin-2-yl)methyl)amino)benzamido)pentanedioic acid lies in its specific combination of functional groups, which confer unique chemical properties and reactivity
Eigenschaften
Molekularformel |
C26H34N6O7 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
2-[[4-[[1-[2-(2,2-dimethylpropanoylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]aziridin-2-yl]methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H34N6O7/c1-14-20(22(36)29-25(27-14)30-24(39)26(2,3)4)32-13-17(32)12-31(5)16-8-6-15(7-9-16)21(35)28-18(23(37)38)10-11-19(33)34/h6-9,17-18H,10-13H2,1-5H3,(H,28,35)(H,33,34)(H,37,38)(H2,27,29,30,36,39) |
InChI-Schlüssel |
SGXMUFYOFKBOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)NC(=O)C(C)(C)C)N2CC2CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359755.png)

![N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13359769.png)


![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359792.png)
![ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B13359799.png)
![(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359807.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)

![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)
